Methyl 3-(cyanomethyl)-4-nitrobenzoate
Overview
Description
Methyl 3-(cyanomethyl)-4-nitrobenzoate is an organic compound with the molecular formula C10H8N2O4 It is a derivative of benzoic acid, featuring a nitro group at the fourth position and a cyanomethyl group at the third position
Mechanism of Action
Target of Action
Methyl 3-(cyanomethyl)-4-nitrobenzoate is a complex organic compound that has been studied for its potential biological activitiesSimilar cyanomethyl compounds have been found to interact with tubulin, a protein crucial to microtubule structure and function, which is a target for cancer therapies .
Mode of Action
For instance, in the case of tubulin, these compounds can disrupt the division of rapidly dividing cancer cells, leading to their death .
Biochemical Pathways
Related compounds have been implicated in the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . Additionally, cyanomethyl compounds have been involved in the synthesis of new pyrrole derivatives .
Pharmacokinetics
It’s known that the compound has a predicted boiling point of 3141±250 °C and a predicted density of 1141±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Related cyanomethyl compounds have shown significant activity in skov3 ovarian carcinoma cells and a549 lung carcinoma cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s known that environmental factors can affect the biosynthesis and function of similar compounds, altering DNA methylation and affecting cancer development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(cyanomethyl)-4-nitrobenzoate typically involves the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the fourth position.
Cyanomethylation: The nitrated product is then subjected to a cyanomethylation reaction. This involves the reaction of the nitrated ester with a cyanomethylating agent, such as sodium cyanide, in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Nitration: Using industrial nitration reactors to ensure efficient and controlled introduction of the nitro group.
Cyanomethylation: Utilizing large-scale reactors and optimized reaction conditions to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(cyanomethyl)-4-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Aqueous acid or base.
Major Products:
Reduction: Methyl 3-(cyanomethyl)-4-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 3-(Cyanomethyl)-4-nitrobenzoic acid.
Scientific Research Applications
Methyl 3-(cyanomethyl)-4-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s derivatives are explored for potential therapeutic properties.
Material Science: It is used in the development of novel materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.
Comparison with Similar Compounds
Methyl 3-(cyanomethyl)benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 4-nitrobenzoate: Lacks the cyanomethyl group, limiting its applications in nucleophilic addition reactions.
3-(Cyanomethyl)-4-nitrobenzoic acid: The carboxylic acid analog, which has different solubility and reactivity properties.
Properties
IUPAC Name |
methyl 3-(cyanomethyl)-4-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(13)8-2-3-9(12(14)15)7(6-8)4-5-11/h2-3,6H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIIJYVEDDBECQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301218504 | |
Record name | Benzoic acid, 3-(cyanomethyl)-4-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301218504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260763-08-3 | |
Record name | Benzoic acid, 3-(cyanomethyl)-4-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260763-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-(cyanomethyl)-4-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301218504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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